Gpx4/cdk-IN-1 is a compound designed to inhibit glutathione peroxidase 4, an essential enzyme in cellular antioxidant defense mechanisms. Glutathione peroxidase 4 plays a critical role in reducing lipid hydroperoxides, thereby protecting cells from oxidative damage. This enzyme is unique among the glutathione peroxidase family due to its ability to reduce complex hydroperoxides, making it a significant target for therapeutic interventions in various diseases, including cancer and neurodegenerative disorders .
Gpx4/cdk-IN-1 is classified as a dual inhibitor of glutathione peroxidase 4 and cyclin-dependent kinases. It has been synthesized as part of ongoing research into compounds that can induce ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. This compound is part of a broader category of covalent inhibitors targeting selenoproteins, which are proteins containing selenocysteine, an amino acid that plays a crucial role in the antioxidant properties of glutathione peroxidase 4 .
The synthesis of Gpx4/cdk-IN-1 employs various organic chemistry techniques typically used for creating covalent inhibitors. The general methodology includes:
The molecular structure of Gpx4/cdk-IN-1 features a framework that allows for effective binding to the active site of glutathione peroxidase 4. The compound's design emphasizes:
Gpx4/cdk-IN-1 primarily facilitates reactions involving the reduction of lipid hydroperoxides to their corresponding alcohols. The key reactions include:
The detailed mechanism involves monitoring reaction intermediates using mass spectrometry, allowing researchers to study the kinetics and efficiency of Gpx4/cdk-IN-1 in inhibiting glutathione peroxidase 4 .
The mechanism by which Gpx4/cdk-IN-1 exerts its effects includes:
Research indicates that Gpx4/cdk-IN-1 can sensitize tumor cells to lipid peroxidation and ferroptosis, particularly when used in conjunction with cyclin-dependent kinase inhibitors .
The physical and chemical properties of Gpx4/cdk-IN-1 include:
Analytical methods such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to assess these properties comprehensively .
Gpx4/cdk-IN-1 has several scientific applications, particularly in cancer research:
Ongoing studies aim to explore its efficacy in various cancer models and its potential role in combination therapies that leverage both oxidative stress induction and cell cycle arrest mechanisms .
Glutathione peroxidase 4 (GPX4) serves as the primary enzymatic defense against ferroptosis, an iron-dependent form of regulated cell death characterized by lethal lipid peroxidation [2] [6]. This selenoprotein functions by catalyzing the reduction of phospholipid hydroperoxides (PL-OOH) to their corresponding alcohols (PL-OH), utilizing glutathione (GSH) as a cofactor. This reaction is critical for maintaining membrane integrity and preventing oxidative damage to cellular lipids [9]. In cancer biology, GPX4 emerges as a key vulnerability point because many aggressive and therapy-resistant malignancies exhibit heightened dependence on the GPX4 antioxidant pathway for survival, particularly under conditions of oxidative stress [4] [5].
Mechanistically, GPX4 inhibition leads to the uncontrolled accumulation of lipid peroxides, primarily derived from polyunsaturated fatty acid-containing phospholipids (PUFA-PLs) in cellular membranes. When these peroxides reach a critical threshold, they induce membrane destabilization and rupture, culminating in ferroptotic cell death [6] [9]. Cancer cells often demonstrate elevated susceptibility to GPX4 inhibition due to their high metabolic rates, increased reactive oxygen species (ROS) production, and altered iron metabolism – collectively creating a permissive environment for lipid peroxidation cascades [5] [9]. This dependency positions GPX4 as a therapeutic linchpin for targeting malignancies resistant to conventional therapies, especially those with metastatic potential or oncogenic RAS mutations [4] [9].
Table 1: Key GPX4 Inhibitors and Their Mechanisms of Action
Compound Class | Representative Agents | Primary Mechanism | Cancer Models |
---|---|---|---|
Covalent GPX4 Inhibitors | RSL3, ML162, ML210 | Covalent binding to GPX4 selenocysteine residue | ER+ breast cancer, TNBC, HT1080 fibrosarcoma |
System xc⁻ Inhibitors | Erastin, Erastin2, Imidazole ketone erastin (IKE) | Depletion of cysteine/glutathione pool | RAS-mutant cell lines, xenograft models |
Indirect Regulators | FINO2 | Iron oxidation and GPX4 inactivation | Multiple cancer cell lines |
Clinical-stage Agents | Sulfasalazine | System xc⁻ inhibition | Inflammatory conditions and cancer models |
Cyclin-dependent kinases 4 and 6 (CDK4/6) are master regulators of the G1-S cell cycle transition, functioning through phosphorylation and inactivation of the retinoblastoma (RB) tumor suppressor protein [3] [10]. This phosphorylation event releases E2F transcription factors, enabling the expression of genes essential for DNA replication and cell cycle progression [10]. In numerous cancers, including hormone receptor-positive (HR+) breast cancer and other malignancies, dysregulation of the CDK4/6-RB-E2F axis represents a fundamental oncogenic driver that promotes uncontrolled proliferation [3] [5]. Consequently, CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) have become standard therapeutic agents for advanced HR+ breast cancer, primarily inducing cytostatic G1 cell cycle arrest [4] [5].
Despite their clinical utility, significant limitations plague CDK4/6 inhibitor monotherapy. Cancer cells frequently develop resistance through multiple mechanisms, including RB1 loss, cyclin E amplification, or activation of compensatory signaling pathways such as PI3K/AKT/mTOR [3] [5]. Furthermore, these agents typically induce reversible growth arrest rather than tumor cell death, permitting eventual disease progression [4] [5]. Genome-wide CRISPR screens revealed that CDK4/6 inhibition creates collateral vulnerabilities in cancer cells, particularly in pathways involving oxidative stress response and lipid metabolism [5]. This altered cellular state provides a rational foundation for combination therapies targeting both CDK4/6 and complementary death-inducing pathways like ferroptosis.
Table 2: Limitations of CDK4/6 Inhibitor Monotherapy and Resistance Mechanisms
Limitation | Molecular Mechanism | Therapeutic Consequence |
---|---|---|
Reversible Cytostasis | Incomplete suppression of E2F targets | Tumor regrowth upon discontinuation |
RB1 Loss | Inactivating mutations or deletions | Abrogation of CDK4/6 inhibitor efficacy |
Cyclin E Amplification | CDK2 activation bypassing CDK4/6 dependence | Persistent S-phase entry despite treatment |
PI3K/AKT Pathway Activation | Enhanced cyclin D expression and CDK independence | Primary and acquired resistance |
Compensatory CDK Upregulation | Increased CDK2 activity | Circumvention of G1/S blockade |
The combination of GPX4 and CDK4/6 inhibition creates a powerful synthetic lethality in cancer cells through multiple interconnected biological mechanisms [1] [4] [5]. At the molecular level, CDK4/6 inhibition triggers a metabolic rewiring that profoundly sensitizes cancer cells to ferroptotic death. Palbociclib and other CDK4/6 inhibitors induce oxidative stress and disrupt lipid metabolism, creating a ferroptosis-prone cellular environment characterized by increased peroxidation-susceptible phospholipids [5]. This effect is mechanistically linked to cell cycle arrest, as arrested cells accumulate oxidizable polyunsaturated fatty acid phospholipids (PUFA-PLs), which serve as substrates for lipid peroxidation cascades upon GPX4 inhibition [6].
CRISPR/Cas9 functional genomics screens identified GPX4 as the top sensitizer to CDK4/6 inhibition in estrogen receptor-positive (ER+) breast cancer models [4] [5]. Depletion or pharmacological inhibition of GPX4 dramatically enhanced the efficacy of palbociclib and endocrine therapies like giredestrant, with GPX4-null xenografts exhibiting exceptional sensitivity to palbociclib monotherapy [5]. This synergy extends beyond ER+ breast cancer to triple-negative breast cancer (TNBC) models, suggesting broad applicability across cancer types [4] [5]. Crucially, the ferroptosis induced by dual GPX4/CDK inhibition operates through a non-canonical lipid peroxidation pathway in ER+ models involving peroxisome-derived AGPAT3-dependent phospholipid biosynthesis rather than the classical ACSL4 pathway [5].
The molecular bridge between cell cycle arrest and ferroptosis sensitivity involves the downregulation of epithelial membrane protein 2 (EMP2) during G1 arrest [6]. EMP2 normally functions to suppress lipid peroxidation; its reduction during CDK4/6 inhibition removes this protective mechanism, creating vulnerability to GPX4 inhibition. Additionally, CDK4/6 inhibition modulates E2F transcription factors, which regulate both pro- and anti-ferroptotic proteins including ALOX5, MYC, SLC7A11, ATF4, and GPX4 itself [2]. This transcriptional reprogramming further shifts the cellular redox balance toward ferroptosis susceptibility.
Table 3: Synergistic Mechanisms of GPX4 and CDK4/6 Inhibition
Synergistic Mechanism | Key Molecular Players | Experimental Evidence |
---|---|---|
Lipid Metabolic Rewiring | AGPAT3, PUFA-ePL accumulation | CRISPR screens; Lipidomics in ER+ models |
Redox Homeostasis Disruption | Increased ROS, GSH depletion | Flow cytometry with DCFDA; GSH assays |
EMP2 Downregulation | Loss of EMP2-mediated protection | Immunoblotting; EMP2 rescue experiments |
Transcriptional Reprogramming | E2F1-mediated regulation of ferroptosis genes | ChIP-seq; Gene expression profiling |
Non-canonical Peroxisomal Pathway | Peroxisome-derived PUFA ether lipids | Metabolic tracing studies; AGPAT3 knockdown |
The therapeutic implications of these synergistic mechanisms are profound. First-generation dual inhibitors like B9 (a GPX4/CDK dual inhibitor) demonstrated potent cytotoxic activity against multiple cancer cell lines, simultaneously inducing ferroptosis and G1 arrest in MDA-MB-231 and HCT-116 cells [1]. Compared to the individual agents ML162 (GPX4 inhibitor) and indirubin-3'-oxime (CDK inhibitor), B9 showed significantly stronger in vivo tumor growth suppression [1]. This proof-of-concept validates dual targeting as a promising strategy against malignant cancers, particularly those resistant to single-pathway inhibition.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2